molecular formula C10H11BrO B3057357 Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- CAS No. 79629-41-7

Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-

Cat. No. B3057357
CAS RN: 79629-41-7
M. Wt: 227.1 g/mol
InChI Key: YPJSJNSGRGVCTJ-UHFFFAOYSA-N
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Description

“Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-” is a complex organic compound. It is derived from benzene, which is an aromatic hydrocarbon . The compound contains a benzene ring, which is a cyclic structure consisting of six carbon atoms, each with one hydrogen atom, and has alternating double bonds . The compound also contains a 2-bromo-2-propenyl group and a methyl group attached to the benzene ring through an oxygen atom .


Molecular Structure Analysis

The molecular structure of “Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-” can be represented as a 2D Mol file or as a computed 3D SD file . The compound has a molecular weight of 148.2017 . The IUPAC Standard InChI is InChI=1S/C10H12O/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 .

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • Benzene derivatives have been used in the synthesis of novel compounds such as non-peptide small molecular antagonists and CCR5 antagonists, indicating their utility in medicinal chemistry (Bi, 2015).
    • They also play a role in the total synthesis of biologically active, naturally occurring compounds, highlighting their significance in the field of natural product synthesis (Akbaba et al., 2010).
  • Development of Synthetic Methods :

    • Research has focused on developing convenient methods for the synthesis of (prop-2-ynyloxy) benzene derivatives, demonstrating the compound's versatility in chemical synthesis (Batool et al., 2014).
  • Applications in Polymer Science :

    • Benzene derivatives have been used in the synthesis of azo polymers for reversible optical storage, suggesting their use in advanced materials science (Meng et al., 1996).
  • Catalytic Applications :

    • These compounds have been evaluated as catalysts in various reactions, such as the catalytic oxidation of isosafrol, indicating their potential in catalysis and industrial chemistry (Alvarez et al., 2007).
  • Study of Genotoxicity :

    • Research has also explored the genotoxic effects of related compounds, which is crucial for understanding their safety and environmental impact (Chen et al., 2008).
  • Exploring Chemical Reactions :

    • Studies have been conducted on the Friedel–Crafts alkylation of benzene, providing insights into important chemical reactions (Albar et al., 1997).
  • Synthesis of Labelled Compounds :

    • The compound has been used in the synthesis of labelled compounds like cinaciguat, which is important for pharmacokinetics and drug metabolism studies (Seidel & Pleiss, 2010).

properties

IUPAC Name

2-bromoprop-2-enoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJSJNSGRGVCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COCC1=CC=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446103
Record name Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-

CAS RN

79629-41-7
Record name Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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